
2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a specialty chemical . It is often used in research and has applications in the synthesis of nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also contains functional groups such as amide and thioether .科学的研究の応用
Antitumor Activity
Compounds related to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide have shown promising results in antitumor activities. A study by Albratty et al. (2017) explored the synthesis of various derivatives, including fused pyrimidine acetonitrile derivatives, which exhibited significant inhibitory effects on different cell lines, comparable to the effect of doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Insecticidal Properties
Fadda et al. (2017) investigated the insecticidal effects of derivatives involving a thiadiazole moiety, including compounds related to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide, against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Synthesis and Reactions
Kappe and Roschger (1989) studied various reactions of Biginelli-compounds, including 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine derivatives, revealing pathways for the synthesis of different compounds including thiazolo[3,2-a]pyrimidines, a class closely related to the compound (Kappe & Roschger, 1989).
Synthesis of Heterocyclic Compounds
Research by Žugelj et al. (2009) involved transforming methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into compounds including (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the chemical versatility and potential for creating diverse derivatives of the base compound (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Cascade Reactions for Heterocyclic Synthesis
Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions to synthesize various heterocyclic compounds, demonstrating the potential for creating diverse heterocycles, including thiazoles and pyrimidines, from similar base structures (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Youssef et al. (2008) and Cankilic and Yurttaş (2017) conducted studies on the antimicrobial effects of novel thiazole derivatives, indicating that compounds structurally related to 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide could be potent against various microbial strains (Youssef, Hamed, & Ouf, 2008); (Cankilic & Yurttaş, 2017).
Growth Stimulant Properties
Pivazyan et al. (2017) reported on the synthesis of 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, closely related to the compound , highlighting their potential as growth stimulants (Pivazyan, Ghazaryan, Shainova, Tamazyan, & Ayvazyan, 2017).
Safety and Hazards
The compound is labeled with the signal word "Warning" . Precautionary statements associated with the compound include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . The hazard statements include H315 and H319 , indicating that the compound can cause skin irritation and serious eye irritation.
特性
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-3-8-7(2)14-12(16-10(8)18)20-6-9(17)15-11-13-4-5-19-11/h4-5H,3,6H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMCEPZPQJQBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
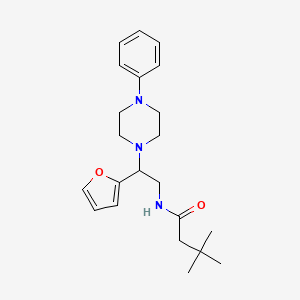
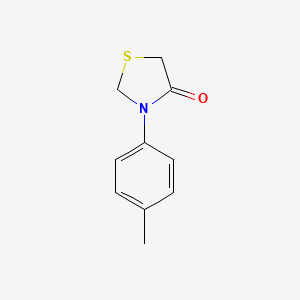
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2583812.png)
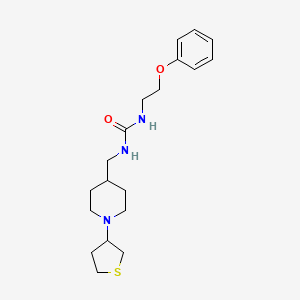
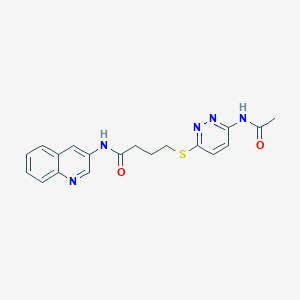
![N-[(5-Methyl-2-phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2583815.png)

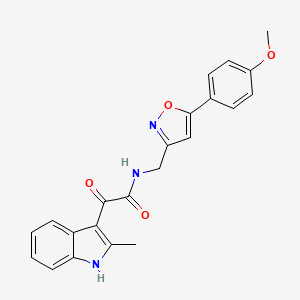
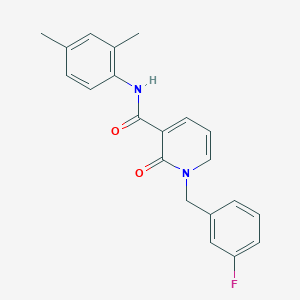

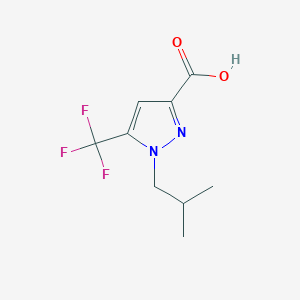
![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
